molecular formula C18H19FN2O3S B288213 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE

2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE

Cat. No.: B288213
M. Wt: 362.4 g/mol
InChI Key: RWWWTDVYMUONOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to a dihydroimidazole ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl halides in the presence of a base such as sodium hydride.

    Attachment of the Ethoxy and Fluorophenyl Groups: The ethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-1-[(3-methoxy-4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • 2-benzyl-1-[(3-ethoxy-4-chlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • 2-benzyl-1-[(3-ethoxy-4-fluorophenyl)carbonyl]-4,5-dihydro-1H-imidazole

Uniqueness

The presence of the ethoxy and fluorophenyl groups in 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and make it a valuable molecule for research and development.

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-benzyl-1-(3-ethoxy-4-fluorophenyl)sulfonyl-4,5-dihydroimidazole

InChI

InChI=1S/C18H19FN2O3S/c1-2-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3

InChI Key

RWWWTDVYMUONOP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F

Origin of Product

United States

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